![molecular formula C17H19NO2S2 B2988107 N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide CAS No. 1796970-85-8](/img/structure/B2988107.png)
N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide
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Overview
Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester goes under the basic conditions and generates 3-hydroxy-2-thiophene carboxylic derivatives .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur as a heteroatom . The molecular structure of thiophene derivatives can vary greatly depending on the specific substituents attached to the thiophene ring .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions . For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can go through a cyclization reaction and produce 2,3,5-trisubstituted thiophenes .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary greatly depending on the specific substituents attached to the thiophene ring .Scientific Research Applications
Medicinal Chemistry
Thiophene derivatives are a class of compounds that have attracted interest due to their potential biological activities. They are often explored for their therapeutic properties and can serve as key building blocks in medicinal chemistry to develop advanced compounds with various biological effects .
Anti-inflammatory Agents
Some thiophene-containing compounds have been reported to exhibit anti-inflammatory properties. For example, certain derivatives have been studied for their potential use as anti-inflammatory agents .
Antimicrobial Activity
Thiophene derivatives have also shown inhibitory effects against various microorganisms, suggesting potential applications as antimicrobial agents .
Serotonin Antagonists
Compounds with a thiophene nucleus have been used in the treatment of neurological disorders such as Alzheimer’s disease by acting as serotonin antagonists .
Anti-fibrosis Activity
Research has indicated that certain thiophene derivatives may possess anti-fibrosis activity, which could be beneficial in treating conditions related to tissue scarring .
Synthesis of Biologically Active Compounds
The structural features of thiophene derivatives make them suitable for the synthesis of a wide range of biologically active compounds, which can be tailored for specific therapeutic applications .
Mechanism of Action
Future Directions
Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The future research in this area is likely to focus on the development of new synthetic methods and the exploration of the biological activities of these compounds.
properties
IUPAC Name |
N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S2/c19-16(13-8-9-21-11-13)15-7-6-14(22-15)10-18-17(20)12-4-2-1-3-5-12/h1-2,6-9,11-12,16,19H,3-5,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRGXBYKLCTRME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide |
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